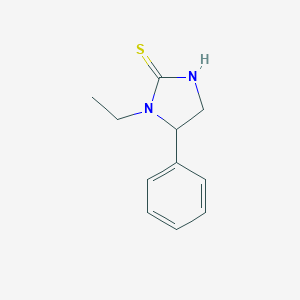
1-Ethyl-5-phenyl-2-imidazolidinethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de resminostat est un inhibiteur de l'histone désacétylase administré par voie orale. Il a montré un potentiel en tant que nouvelle thérapie pour un large éventail d'indications oncologiques, à la fois en monothérapie et en association avec d'autres médicaments anticancéreux . Ce composé est particulièrement sélectif pour les enzymes de la classe I, IIb et IV de l'histone désacétylase, avec une spécificité prononcée pour l'inhibition de la protéine histone désacétylase 6, qui est active dans la métastase .
Méthodes De Préparation
La synthèse du chlorhydrate de resminostat implique plusieurs étapes. Le nom IUPAC préféré pour le resminostat est (2E)-3-(1-{4-[(diméthylamino)méthyl]benzène-1-sulfonyl}-1H-pyrrol-3-yl)-N-hydroxyprop-2-ènamide Les méthodes de production industrielle ne sont pas détaillées de manière exhaustive dans la littérature publique, mais la synthèse suit généralement des protocoles de synthèse organique standard impliquant plusieurs étapes de réaction et processus de purification .
Analyse Des Réactions Chimiques
Le chlorhydrate de resminostat subit diverses réactions chimiques, notamment:
Oxydation et réduction: Ces réactions sont moins fréquentes pour le chlorhydrate de resminostat en raison de sa structure stable.
Substitution: Le composé peut subir des réactions de substitution, en particulier au niveau du groupe diméthylamino.
Hydrolyse: La partie acide hydroxamique peut être hydrolysée en milieu acide ou basique. Les réactifs couramment utilisés dans ces réactions comprennent les acides ou les bases forts pour l'hydrolyse et des catalyseurs spécifiques pour les réactions de substitution.
Applications de la recherche scientifique
Le chlorhydrate de resminostat a été largement étudié pour ses applications dans divers domaines:
Chimie: Il est utilisé comme composé modèle pour étudier l'inhibition de l'histone désacétylase.
Biologie: Le composé est utilisé pour étudier la régulation de l'expression génique et la différenciation cellulaire.
Médecine: Le chlorhydrate de resminostat est en cours d'investigation pour son potentiel dans le traitement de divers cancers, notamment le lymphome cutané à cellules T, le carcinome hépatocellulaire et le lymphome de Hodgkin
Mécanisme d'action
Le chlorhydrate de resminostat exerce ses effets en inhibant les enzymes de l'histone désacétylase, conduisant à l'accumulation d'histones acétylées et de protéines non histones. Cela entraîne des modifications des niveaux d'expression génique dans les cellules tumorales et la dérégulation des voies impliquées dans la différenciation cellulaire, telles que la signalisation WNT . Le composé améliore également l'immunogénicité des tumeurs en augmentant la reconnaissance et la destruction par les cellules tueuses naturelles, et en augmentant l'expression et la présentation des antigènes associés aux tumeurs .
Applications De Recherche Scientifique
Resminostat hydrochloride has been extensively studied for its applications in various fields:
Chemistry: It is used as a model compound for studying histone deacetylase inhibition.
Biology: The compound is used to study gene expression regulation and cell differentiation.
Medicine: Resminostat hydrochloride is being investigated for its potential in treating various cancers, including cutaneous T-cell lymphoma, hepatocellular carcinoma, and Hodgkin’s lymphoma
Mécanisme D'action
Resminostat hydrochloride exerts its effects by inhibiting histone deacetylase enzymes, leading to the accumulation of acetylated histones and non-histone proteins. This results in changes in gene expression levels in tumor cells and the deregulation of pathways involved in cell differentiation, such as WNT signaling . The compound also enhances the immunogenicity of tumors by increasing natural killer cell recognition and killing, and by increasing the expression and presentation of tumor-associated antigens .
Comparaison Avec Des Composés Similaires
Le chlorhydrate de resminostat est unique en raison de sa sélectivité pour les enzymes de la classe I, IIb et IV de l'histone désacétylase, en particulier l'histone désacétylase 6 . Des composés similaires incluent:
Pracinostat: Un autre inhibiteur de l'histone désacétylase avec un éventail plus large d'inhibition enzymatique.
Vorinostat: Un inhibiteur de l'histone désacétylase utilisé dans le traitement du lymphome cutané à cellules T.
Le chlorhydrate de resminostat se distingue par son activité spécifique contre l'histone désacétylase 6, qui est cruciale dans la métastase, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .
Propriétés
Numéro CAS |
186424-03-3 |
|---|---|
Formule moléculaire |
C11H14N2S |
Poids moléculaire |
206.31 g/mol |
Nom IUPAC |
1-ethyl-5-phenylimidazolidine-2-thione |
InChI |
InChI=1S/C11H14N2S/c1-2-13-10(8-12-11(13)14)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,12,14) |
Clé InChI |
QYRDJEMXRZWICF-UHFFFAOYSA-N |
SMILES |
CCN1C(CNC1=S)C2=CC=CC=C2 |
SMILES canonique |
CCN1C(CNC1=S)C2=CC=CC=C2 |
Synonymes |
1-Ethyl-5-phenyl-2-imidazolidinethione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide](/img/structure/B65654.png)
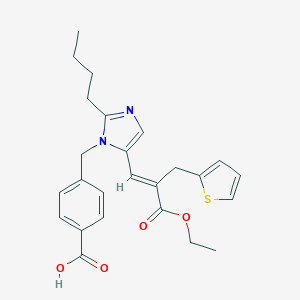
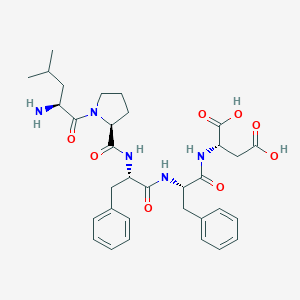

![2-[(4-Methylphenyl)thio]nicotinamide](/img/structure/B65663.png)
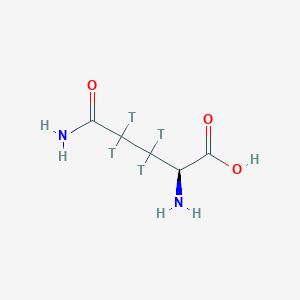

![2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B65670.png)

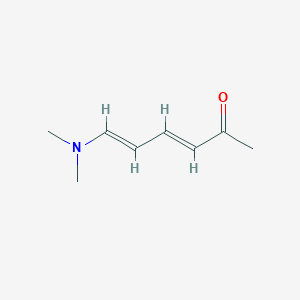


![6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B65679.png)
